

Application of Myristyl Palmitate in Nanostructured Lipid Carriers for Drug Delivery

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Compound of Interest

Compound Name: *Myristyl palmitate*

Cat. No.: B143673

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Application Notes

Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles for drug delivery. They are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes potential drug expulsion during storage compared to earlier solid lipid nanoparticles (SLNs).

Myristyl palmitate, a wax ester, is a highly suitable solid lipid for NLC formulations due to its biocompatibility, biodegradability, and emollient properties.^[1] It serves as a key component of the lipid matrix, providing structural integrity to the nanoparticles. When combined with a liquid lipid, **myristyl palmitate** forms a solid core at both room and body temperature, which is essential for the controlled release of encapsulated drugs.^[2] The use of **myristyl palmitate** is particularly advantageous for topical and transdermal drug delivery, as its occlusive nature can enhance skin hydration and improve the penetration of active pharmaceutical ingredients (APIs).^{[1][3]}

The imperfect matrix of **myristyl palmitate**-based NLCs, created by the inclusion of a liquid lipid, allows for the efficient encapsulation of a wide range of lipophilic drugs.^{[2][4]} This delivery system is designed to increase the bioavailability of poorly water-soluble drugs, protect sensitive APIs from degradation, and provide sustained and targeted drug release.

Key Advantages of **Myristyl Palmitate** in NLCs:

- Biocompatibility and Safety: **Myristyl palmitate** is a well-tolerated excipient, making it suitable for various pharmaceutical applications, especially for topical use.[1]
- Enhanced Drug Loading and Stability: The combination of solid (**myristyl palmitate**) and liquid lipids in NLCs creates a less-ordered lipid matrix, which can accommodate a higher amount of the drug and reduce the risk of drug expulsion during storage.[4][5][6]
- Controlled and Sustained Release: The solid lipid matrix of **myristyl palmitate** provides a controlled release profile for the encapsulated drug, which can prolong the therapeutic effect and reduce the frequency of administration.
- Improved Skin Penetration: For topical applications, the occlusive properties of **myristyl palmitate** can increase skin hydration, which in turn can facilitate the penetration of the encapsulated drug into the deeper layers of the skin.[6]

Quantitative Data Summary

Due to the limited availability of comprehensive studies specifically on **myristyl palmitate**, the following tables summarize quantitative data from studies on nanostructured lipid carriers formulated with cetyl palmitate, a chemically similar wax ester. This data serves as a strong reference for formulating **myristyl palmitate**-based NLCs.

Table 1: Physicochemical Properties of Cetyl Palmitate-Based NLCs for Coenzyme Q10 Delivery

Formulation Code	Solid Lipid :		Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Entrapment Efficiency (%)
	Ratio (Cetyl Palmitate : Caprylic/Capric Triglycerides)	Liquid Lipid				
NLC1	100 : 0	180-240	< 0.2	-40 to -50	100	
NLC2	90 : 10	180-240	< 0.2	-40 to -50	100	
NLC3	80 : 20	180-240	< 0.2	-40 to -50	100	
NLC4	70 : 30	180-240	< 0.2	-40 to -50	100	

Data adapted from a study on Coenzyme Q10-loaded NLCs.[\[4\]](#)

Table 2: Optimized Formulation of 20(S)-Protopanaxadiol (PPD)-Loaded Cetyl Palmitate NLCs

Parameter	Value
Independent Variables	
Amount of PPD (mg)	10
Volume of Liquid Lipid (Miglyol 812N) (µL)	100
Amount of Surfactant (Tween 20) (mg)	200
Dependent Variables (Predicted vs. Actual)	
Particle Size (nm)	145.3 (Predicted), 148.7 ± 4.2 (Actual)
Polydispersity Index (PDI)	0.24 (Predicted), 0.25 ± 0.02 (Actual)
Entrapment Efficiency (%)	91.2 (Predicted), 93.5 ± 2.8 (Actual)

Data from a study optimizing PPD-loaded NLCs using a Box-Behnken design.[\[7\]](#)

Experimental Protocols

Protocol 1: Formulation of Myristyl Palmitate-Based NLCs by Melt Emulsification and Ultrasonication

This protocol describes the preparation of NLCs loaded with a lipophilic drug using **myristyl palmitate** as the solid lipid.

Materials:

- **Myristyl Palmitate** (Solid Lipid)
- Liquid Lipid (e.g., Miglyol® 812, Oleic Acid)
- Lipophilic Drug
- Surfactant (e.g., Tween® 80, Poloxamer 188)
- Co-surfactant (optional, e.g., Propylene Glycol)
- Purified Water

Procedure:

- Preparation of the Lipid Phase:
 - Accurately weigh the **myristyl palmitate** and the liquid lipid in a glass beaker. The ratio of solid to liquid lipid typically ranges from 70:30 to 90:10.
 - Heat the lipid mixture in a water bath to 5-10°C above the melting point of **myristyl palmitate** (approximately 55-60°C) until a clear, homogenous lipid melt is obtained.
 - Accurately weigh the lipophilic drug and dissolve it in the molten lipid phase. Ensure complete dissolution with gentle stirring.
- Preparation of the Aqueous Phase:
 - In a separate beaker, dissolve the surfactant and co-surfactant (if used) in purified water.

- Heat the aqueous phase to the same temperature as the lipid phase (55-60°C).
- Formation of the Pre-emulsion:
 - Pour the hot aqueous phase into the hot lipid phase under continuous high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer like an Ultra-Turrax® at around 8,000-10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) pre-emulsion.
- Nanosizing by Ultrasonication:
 - Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator.
 - Sonication parameters should be optimized but are typically in the range of 20-30% amplitude for 5-15 minutes. To avoid overheating, sonication can be performed in cycles (e.g., 2 minutes on, 1 minute off).
- Cooling and NLC Formation:
 - Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipids will recrystallize, forming the solid NLC dispersion.
 - The NLC dispersion can also be cooled in an ice bath for faster solidification.
- Storage:
 - Store the final NLC dispersion at 4°C for optimal stability.

Protocol 2: Characterization of Myristyl Palmitate-Based NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

- Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Velocimetry is used to determine the zeta potential.
- Procedure:

- Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
- Analyze the sample using a Zetasizer or a similar instrument at a constant temperature (e.g., 25°C).
- Record the average particle size (Z-average), PDI, and zeta potential. Measurements should be performed in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

- Principle: The amount of unencapsulated (free) drug is separated from the NLCs, and the amount of encapsulated drug is then calculated.
- Procedure:
 - Separate the free drug from the NLC dispersion. A common method is ultracentrifugation. Transfer a known volume of the NLC dispersion into a centrifuge tube and centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) at 4°C. The NLCs will form a pellet, and the supernatant will contain the free drug.
 - Carefully collect the supernatant and quantify the amount of free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
 - Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

$$\text{EE (\%)} = [(\text{Total amount of drug} - \text{Amount of free drug}) / \text{Total amount of drug}] \times 100$$

$$\text{DL (\%)} = [(\text{Total amount of drug} - \text{Amount of free drug}) / \text{Total weight of lipids}] \times 100$$

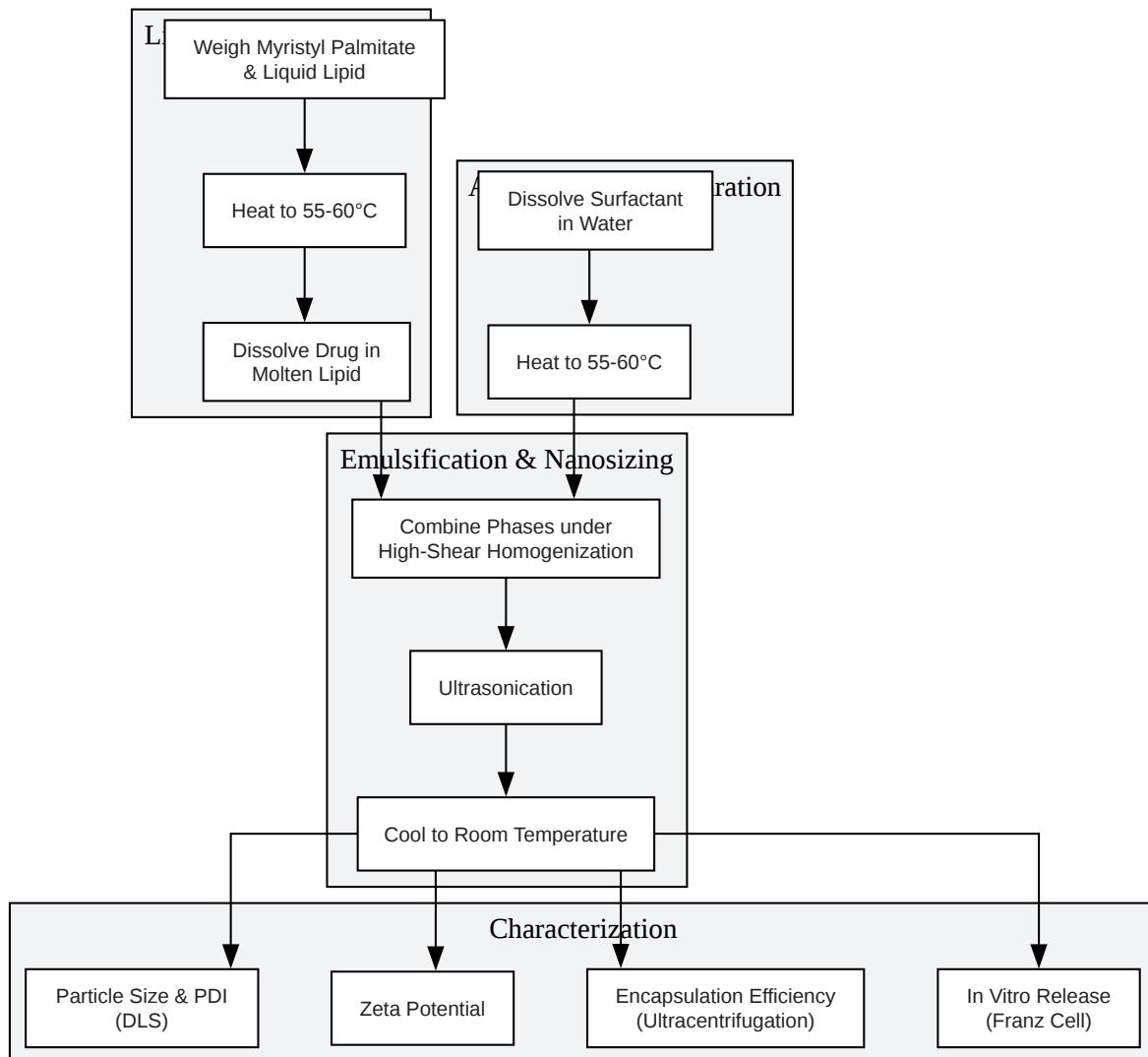
3. In Vitro Drug Release Study:

- Principle: The release of the drug from the NLCs is monitored over time using a dialysis membrane or a Franz diffusion cell.
- Procedure (using Franz diffusion cell for topical delivery simulation):

- Mount a synthetic membrane (e.g., Strat-M®) or excised animal/human skin between the donor and receptor compartments of the Franz diffusion cell.
- Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain it at 32°C to mimic skin temperature. The buffer should be continuously stirred.
- Apply a known amount of the drug-loaded NLC formulation to the surface of the membrane in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
- Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC).
- Plot the cumulative amount of drug released per unit area versus time.

Visualizations

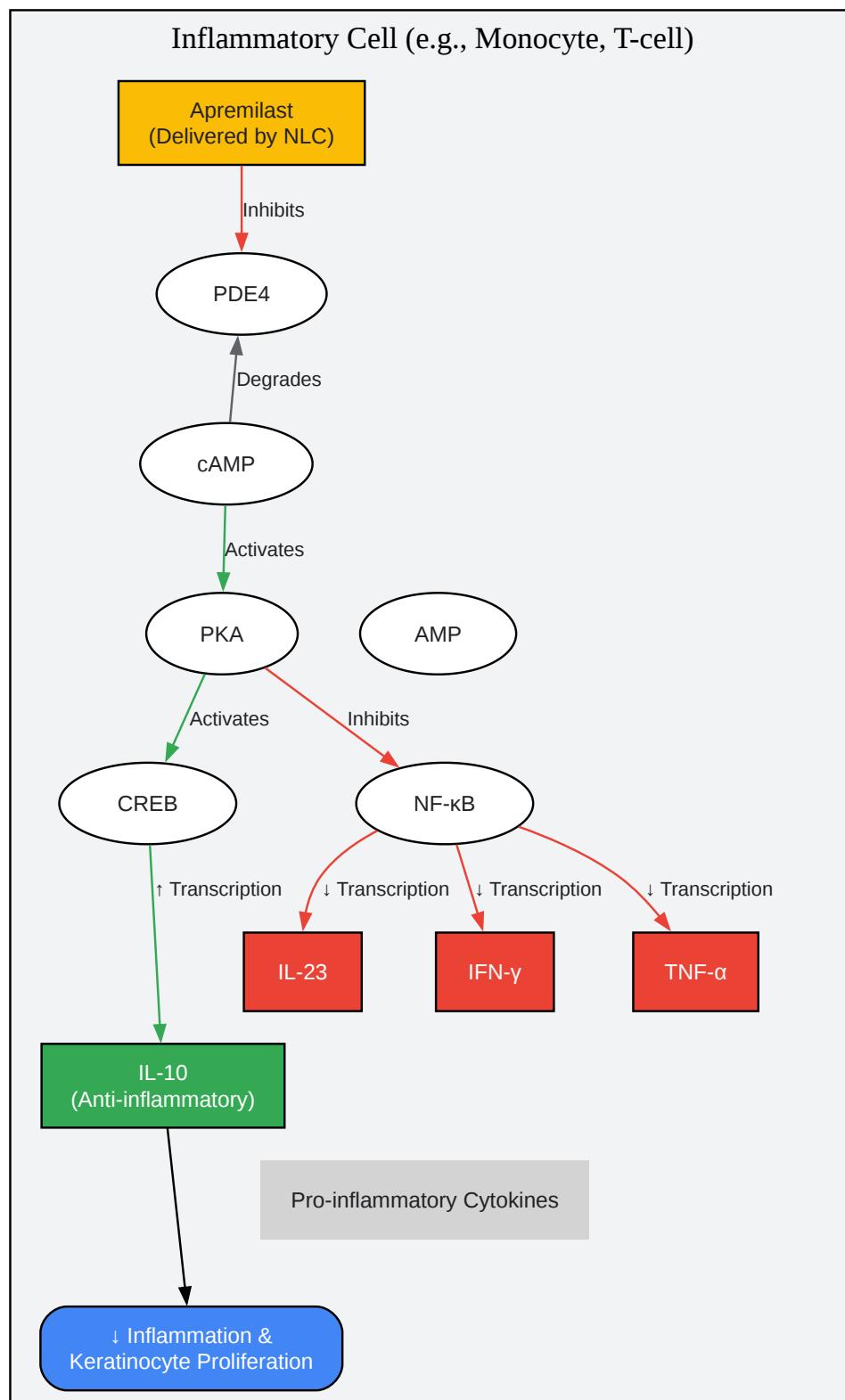
Experimental Workflow for NLC Formulation and Characterization

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Caption: Workflow for NLC Formulation and Characterization.

Signaling Pathway of Apremilast (a PDE4 Inhibitor) in Psoriasis

Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis. Its mechanism of action is relevant for understanding how drugs delivered via NLCs can modulate inflammatory pathways in skin diseases.

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Caption: Apremilast (PDE4 inhibitor) signaling pathway.

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